molecular formula C13H7ClFNO B6381118 2-Chloro-4-(5-cyano-2-fluorophenyl)phenol, 95% CAS No. 1261942-39-5

2-Chloro-4-(5-cyano-2-fluorophenyl)phenol, 95%

Cat. No. B6381118
CAS RN: 1261942-39-5
M. Wt: 247.65 g/mol
InChI Key: ATTKSOLXZYENKR-UHFFFAOYSA-N
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Description

2-Chloro-4-(5-cyano-2-fluorophenyl)phenol, 95% (2C4F5CN95) is an organic compound that is widely used in scientific research. It is a strong oxidizing agent and has a wide range of applications in areas such as synthetic organic chemistry, biochemistry, pharmacology, and toxicology.

Scientific Research Applications

2-Chloro-4-(5-cyano-2-fluorophenyl)phenol, 95% is used in a variety of scientific research applications, including synthetic organic chemistry, biochemistry, pharmacology, and toxicology. In synthetic organic chemistry, it is used as a reagent for the preparation of a variety of organic compounds. In biochemistry, it is used as a reagent in the preparation of proteins and other biomolecules. In pharmacology, it is used as a reagent for the synthesis of drugs and other pharmaceuticals. In toxicology, it is used as a reagent for the detection of toxins and other hazardous substances.

Mechanism of Action

2-Chloro-4-(5-cyano-2-fluorophenyl)phenol, 95% acts as an oxidizing agent, which means it can react with other molecules to form new products. It is capable of oxidizing a variety of organic compounds, including proteins, carbohydrates, and lipids. It is also capable of oxidizing inorganic compounds, such as metals and minerals.
Biochemical and Physiological Effects
2-Chloro-4-(5-cyano-2-fluorophenyl)phenol, 95% can have a variety of biochemical and physiological effects. It can act as an enzyme inhibitor, which means it can inhibit the activity of enzymes. It can also act as a chelator, which means it can bind to metals and other inorganic compounds. In addition, it can act as an antioxidant, which means it can reduce the damage caused by free radicals.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(5-cyano-2-fluorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, non-toxic, and easy to obtain. It is also a strong oxidizing agent, so it can be used in a variety of reactions. However, it can also be toxic in high concentrations, so it should be used with caution.

Future Directions

There are several possible future directions for research on 2-Chloro-4-(5-cyano-2-fluorophenyl)phenol, 95%. It could be used to synthesize new organic compounds, such as drugs and pharmaceuticals. It could also be used to study the effects of oxidative stress on cells and tissues. Additionally, it could be used to study the effects of chelation on metals and other inorganic compounds. Finally, it could be used to study the effects of enzyme inhibition on biochemical pathways.

Synthesis Methods

2-Chloro-4-(5-cyano-2-fluorophenyl)phenol, 95% is synthesized by a two-step reaction. The first step involves the reaction of 4-chloro-2-fluorophenol with potassium cyanide in an aqueous solution to form 5-cyano-2-fluorophenol. The second step involves the reaction of the 5-cyano-2-fluorophenol with a solution of sodium hypochlorite to form 2-Chloro-4-(5-cyano-2-fluorophenyl)phenol, 95%.

properties

IUPAC Name

3-(3-chloro-4-hydroxyphenyl)-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClFNO/c14-11-6-9(2-4-13(11)17)10-5-8(7-16)1-3-12(10)15/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTKSOLXZYENKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685948
Record name 3'-Chloro-6-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(5-cyano-2-fluorophenyl)phenol

CAS RN

1261942-39-5
Record name 3'-Chloro-6-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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